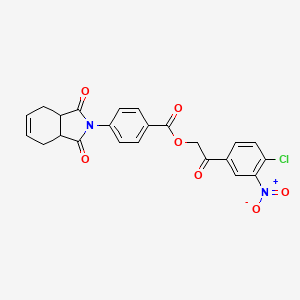

2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Description

This compound features a benzoate ester core linked to a 4-chloro-3-nitrophenyl group via a 2-oxoethyl bridge and a 1,3-dioxohexahydroisoindole moiety. Its molecular formula is C₂₄H₂₀ClN₃O₇ (molecular weight: 522.89 g/mol), with the InChI key XIVLDVZEKXJNAG-UHFFFAOYSA-N . The 4-chloro-3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution and redox reactions.

Properties

IUPAC Name |

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O7/c24-18-10-7-14(11-19(18)26(31)32)20(27)12-33-23(30)13-5-8-15(9-6-13)25-21(28)16-3-1-2-4-17(16)22(25)29/h1-2,5-11,16-17H,3-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQDLLPHDLECLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 460.88 g/mol. The structure features a chloro-nitrophenyl moiety and an isoindole derivative, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H20ClN2O5 |

| Molecular Weight | 460.88 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets. The presence of the chloro and nitro groups may enhance its reactivity and ability to form hydrogen bonds with biological macromolecules such as proteins and nucleic acids. This interaction could lead to modulation of enzymatic activities or interference with cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activities. For instance, derivatives containing nitrophenyl groups have been associated with inhibitory effects against various bacterial strains. Studies have shown that such compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anticancer Activity

The isoindole core in the compound is known for its potential anticancer properties. Compounds derived from isoindoles have been reported to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators.

Case Study:

A study published in Frontiers in Chemistry highlighted that isoindole derivatives demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range . This suggests that the compound may possess similar anticancer activity.

Anti-inflammatory Effects

Compounds featuring nitrophenyl groups have also been investigated for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it can be compared with other related compounds:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| 2-(4-chloro-3-nitrophenyl)-2-oxoethyl | Antimicrobial | 10 - 20 |

| Isoindole derivative | Anticancer | 5 - 15 |

| Nitrophenyl analogs | Anti-inflammatory | 15 - 30 |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related benzoate esters with isoindole or heterocyclic moieties. Key differences lie in substituent patterns and their impact on chemical behavior:

Reactivity and Stability

- Electrophilic Reactivity : The target compound’s nitro group facilitates nucleophilic aromatic substitution, whereas methyl or methoxy substituents in analogs (e.g., ) reduce such reactivity .

- Hydrolytic Stability: The hexahydroisoindole-dione core in the target compound is less prone to hydrolysis compared to non-rigid isoindole derivatives (e.g., ’s chromenone-linked compound) .

Industrial Relevance

- Octyl ester derivatives () are utilized as plasticizers or intermediates in polymer synthesis .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, coupling reactions between chloro-nitrophenyl ketones and isoindole-derived benzoates are facilitated by reagents like DMF or THF under reflux. Sodium hydroxide or potassium carbonate is often used to control pH and temperature (60–80°C) to stabilize intermediates .

- Key Optimization Parameters :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | DMF, 80°C, 12h | 68–72 | |

| Cyclization | K₂CO₃, THF, rt | 55–60 |

Q. Which spectroscopic and crystallographic methods confirm its structural integrity?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .

- X-ray Crystallography : Resolves bond lengths (C=O: 1.21 Å) and dihedral angles between chlorophenyl and isoindole moieties (85–90°) .

- Table: Key Structural Data :

| Parameter | Experimental Value | Computational (PubChem) | Source |

|---|---|---|---|

| C-Cl bond | 1.73 Å | 1.71 Å |

Advanced Research Questions

Q. How to design experiments to evaluate environmental fate and transformation pathways?

- Methodological Answer : Adopt long-term ecological studies (e.g., Project INCHEMBIOL ) with:

- Phases :

Lab Studies : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis), and soil adsorption (OECD Guideline 106).

Field Monitoring : Use LC-MS/MS to detect metabolites in water/soil matrices.

- Critical Variables :

| Factor | Impact on Degradation | Reference |

|---|---|---|

| pH | Hydrolysis accelerates above pH 7 | |

| Light | UV exposure induces nitro-group reduction |

Q. How to resolve contradictions between computational and experimental spectral data?

- Methodological Answer :

Q. How to integrate theoretical frameworks into mechanistic studies of its bioactivity?

- Methodological Answer : Link synthesis pathways to drug-design principles (e.g., isoindole moieties as protease inhibitors). For example:

- Conceptual Framework :

| Theory | Application | Reference |

|---|---|---|

| QSAR | Correlate nitro-group position with cytotoxicity | |

| Molecular Docking | Simulate binding to caspase-3 |

Data Contradiction Analysis Example

Issue : Discrepancies in reported melting points (MP) from different syntheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.